molecular formula C12H10N6O2S2 B2905665 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide CAS No. 869068-55-3

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2905665
CAS No.: 869068-55-3
M. Wt: 334.37
InChI Key: CSBRSIUFWLEHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide is a novel hybrid compound designed for medicinal chemistry and drug discovery research. This chemical features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and capacity to interact with biological receptors through hydrogen bonding and other molecular interactions . The 1,2,4-triazole pharmacophore is an integral component of several clinical drugs, including antifungals (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer agents like anastrozole . Its mechanism of action often involves enzyme inhibition; for instance, related triazole-based antifungals potently inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . The strategic incorporation of a benzothiazole moiety further enhances its research value, as this heterocycle is associated with a range of pharmacological properties. This makes the compound a compelling candidate for investigators screening for new antimicrobial and anticancer agents . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S2/c13-18-10(20)5-14-17-12(18)21-6-9(19)16-11-15-7-3-1-2-4-8(7)22-11/h1-5H,6,13H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBRSIUFWLEHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=CC(=O)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole group is introduced through a nucleophilic substitution reaction, where the triazine intermediate reacts with a benzothiazole derivative.

    Final Assembly: The final compound is obtained by coupling the triazine and benzothiazole intermediates under suitable conditions, often involving the use of catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and derivatives highlight key trends in pharmacological activity, physicochemical properties, and substituent effects. Below is a detailed comparison:

Triazole-Thio-Acetamide Derivatives

Compounds such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-substituted-benzothiazol-2-yl)acetamides (e.g., 5i and 5j in ) share the acetamide-thioether linkage but replace the triazin ring with a triazole. These derivatives exhibit potent anticonvulsant activity:

  • Compound 5j : ED50 = 54.8 mg/kg (MES test), PI (protective index) = 9.30 (scPTZ test) .
  • Structural Advantage : Fluorobenzyl substituents enhance lipophilicity and blood-brain barrier penetration, contributing to higher efficacy and lower neurotoxicity .

Triazin-Thio-Acetamide Analogs

  • Compound 12 (CAS 886964-04-1) : Features a 4-ethoxybenzyl-substituted triazin-thio-acetamide. While biological data are unavailable, the ethoxy group likely improves metabolic stability compared to the unsubstituted triazin in the target compound .
  • Compound 11 (CAS 872628-51-8) : Incorporates a benzo[d][1,3]dioxole group, which may enhance binding to aromatic receptors but reduce solubility due to increased hydrophobicity .

Benzothiazole-Acetamide Derivatives with Alternative Cores

  • 3a-f () : Arylpiperazine-substituted acetamides (e.g., 3a) target dopaminergic receptors, demonstrating the versatility of the benzothiazole-acetamide scaffold. However, the absence of a triazine/triazole ring in these compounds shifts their pharmacological profile toward CNS modulation rather than anticonvulsant activity .
  • 5d and 5e () : Substituted spiro-indoline-thiazole derivatives exhibit anti-inflammatory (5d) and analgesic (5e) activities, emphasizing the role of fused heterocycles in diversifying biological effects .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity (ED50/EC50) Reference
Target Compound Triazin-thio + benzothiazole 4-amino-5-oxo-triazin Not reported (structural analogs suggest CNS potential)
5j () Triazole-thio + benzothiazole 4-fluorobenzyl ED50 = 54.8 mg/kg (MES), PI = 9.30
886964-04-1 () Triazin-thio + benzothiazole 4-ethoxybenzyl No data (predicted metabolic stability)
3a () Benzothiazole + arylpiperazine 6-chloro, phenylpiperazine Dopaminergic affinity (no quantitative data)
5d () Spiro-indoline-thiazole Benzo[d]thiazol-2-ylthio Anti-inflammatory (IC50 not reported)

Research Findings and Trends

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., -F in 5j): Enhance anticonvulsant activity by improving membrane permeability .
  • Alkoxy Groups (e.g., 4-ethoxy in 886964-04-1): May prolong half-life by resisting oxidative metabolism .

Core Heterocycle Comparison :

  • Triazole vs. Triazin : Triazoles (e.g., 5j) show higher anticonvulsant potency, while triazins (target compound) may offer better stability due to conjugation with the 5-oxo group .
  • Benzothiazole Positioning : N-linked benzothiazole (target compound) vs. C-linked (5d) affects receptor binding selectivity .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. Key steps include coupling the triazinone core with the benzo[d]thiazole-acetamide moiety via a thioether linkage. Reaction conditions such as temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., triethylamine) are critical for optimizing yield (often 60–80%) and purity (>95%) .

Q. Which analytical techniques are most reliable for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional group connectivity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What biological activities are associated with this compound, and which structural motifs drive these effects?

The compound exhibits anticancer and antimicrobial activities attributed to its triazinone and benzo[d]thiazole moieties. The thioether linkage enhances membrane permeability, while the acetamide group facilitates hydrogen bonding with biological targets like kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of thiol to triazinone), solvent polarity (polar aprotic solvents reduce byproducts), and reaction time (12–24 hours). Continuous flow reactors improve scalability and reproducibility by maintaining consistent temperature and mixing .

Q. How should contradictory bioactivity data across studies be analyzed?

Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities in test samples. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and compare with structurally analogous compounds (e.g., thiazole-triazine hybrids) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

Focus on modifying the thioether group (e.g., replacing sulfur with sulfoxide) to improve metabolic stability or introducing electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the benzo[d]thiazole ring to enhance target affinity. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide synthetic efforts .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

Use cell lines with documented sensitivity to thiazole derivatives (e.g., MCF-7 for breast cancer, HepG2 for liver cancer). Pair viability assays (MTT or resazurin) with mechanistic studies (e.g., apoptosis via flow cytometry or caspase-3 activation) to confirm mode of action .

Q. How can stability under physiological conditions be assessed?

Conduct pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy to monitor degradation. Simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) models predict oral bioavailability. LC-MS identifies degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.